molecular formula C10H14N2 B1603730 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 422318-36-3

7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B1603730
CAS No.: 422318-36-3
M. Wt: 162.23 g/mol
InChI Key: NJFPGSCEQVZTIQ-UHFFFAOYSA-N
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Description

7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a heterocyclic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, hypnotic, and anticonvulsant properties. This particular compound features a seven-membered diazepine ring fused to a benzene ring, with a methyl group attached at the seventh position.

Biochemical Analysis

Biochemical Properties

7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses can also lead to toxic or adverse effects, such as hepatotoxicity or neurotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter the levels of metabolites. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins that direct its distribution .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of o-phenylenediamine with a suitable ketone, such as acetone, in the presence of an acid catalyst can lead to the formation of the desired benzodiazepine scaffold .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow synthesis techniques. These methods allow for the efficient and scalable production of benzodiazepines by utilizing automated systems that control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is used in studies to understand the structure-activity relationships of benzodiazepines.

    Medicine: Research focuses on its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: It is utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, which play a crucial role in mediating the compound’s pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic properties.

    Clonazepam: Known for its anticonvulsant effects.

    Oxazepam: Used primarily for its anxiolytic and sedative properties.

Uniqueness

7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is unique due to its specific substitution pattern and the presence of a methyl group at the seventh position. This structural feature may influence its pharmacokinetic and pharmacodynamic properties, making it distinct from other benzodiazepines .

Properties

IUPAC Name

7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-2-3-10-9(6-8)7-11-4-5-12-10/h2-3,6,11-12H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFPGSCEQVZTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609437
Record name 7-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422318-36-3
Record name 7-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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